molecular formula C13H11NO B8181383 3,4-dihydrobenzo[f]quinolin-1(2H)-one

3,4-dihydrobenzo[f]quinolin-1(2H)-one

Cat. No.: B8181383
M. Wt: 197.23 g/mol
InChI Key: GLOUCKSHJJAZJH-UHFFFAOYSA-N
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Description

3,4-Dihydrobenzo[f]quinolin-1(2H)-one is a synthetic organic compound with the molecular formula C19H15NO2 and a molecular weight of 289.33 g/mol . This compound is a derivative of the dihydrobenzoquinolinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Compounds within this chemical class have been identified as key intermediates in the synthesis of pharmacologically active molecules and are frequently explored for their potential biological activities . Researchers value this scaffold for its naphthalene-based, bicyclic architecture, which provides a versatile platform for designing molecules that can interact with various enzymatic targets . For instance, closely related naphthalene-derived dihydrobenzoquinolines have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), making them relevant for research in neurodegenerative diseases . Furthermore, synthetic methodologies for constructing the dihydroquinolinone core are an active area of research, with recent advances including transition-metal-catalyzed cyclizations and photoredox reactions, highlighting its utility in developing novel synthetic pathways . This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-benzo[f]quinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-12-7-8-14-11-6-5-9-3-1-2-4-10(9)13(11)12/h1-6,14H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOUCKSHJJAZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dihydrobenzo F Quinolin 1 2h One and Its Derivatives

Classical Approaches to Dihydroquinolinone Ring Systems

Traditional methods for the synthesis of dihydroquinolinone ring systems have laid the groundwork for the construction of complex heterocyclic molecules like 3,4-dihydrobenzo[f]quinolin-1(2H)-one. These approaches often involve fundamental organic reactions that have been refined over decades.

Electrophilic Aromatic Substitution Reactions

Intramolecular electrophilic aromatic substitution (SEAr) is a foundational method for the synthesis of quinolinone frameworks. This reaction involves the cyclization of a suitably substituted aromatic precursor, where an electrophilic center attacks the electron-rich aromatic ring to form a new ring. In the context of this compound, this would typically involve a precursor containing a naphthalene moiety and a side chain with an electrophilic functional group. The reaction proceeds through the formation of a positively charged intermediate, known as a sigma complex or arenium ion, which then rearomatizes by losing a proton to yield the cyclized product. The efficiency and regioselectivity of this cyclization are influenced by the nature and position of substituents on the aromatic ring. For instance, an iodine-mediated intramolecular electrophilic aromatic cyclization of primary allylamines has been developed for the synthesis of quinolines under mild conditions, utilizing molecular iodine as an environmentally benign catalyst masterorganicchemistry.comorganic-chemistry.org.

Friedel-Crafts Reactions

A specific and widely used type of electrophilic aromatic substitution is the Friedel-Crafts reaction. masterorganicchemistry.com This can be either an alkylation or an acylation. For the synthesis of this compound, an intramolecular Friedel-Crafts acylation is the most direct approach. This involves the cyclization of a carboxylic acid or its derivative, such as an acyl chloride, attached to a naphthalene core via a nitrogen-containing linker. A strong Lewis acid catalyst, like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), is typically required to generate the highly electrophilic acylium ion, which then attacks the naphthalene ring. organic-chemistry.org The intramolecular nature of this reaction is particularly advantageous for forming the six-membered lactam ring found in the target molecule, as such cyclizations are generally kinetically and thermodynamically favorable. masterorganicchemistry.com

An efficient synthesis of tetracyclic-fused quinoline (B57606) systems, which are structurally related to benzo[f]quinolinones, has been achieved through the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives. This reaction is effectively promoted by treating the substrate with PPA or Eaton's reagent.

EntryCatalystTemperature (°C)Time (h)Yield (%)
1PPA140285
2Eaton's Reagent90178

This table showcases the conditions for a related intramolecular Friedel-Crafts acylation reaction.

Beckmann Rearrangement of Indanone Oximes

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam in the presence of an acid catalyst. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, a potential precursor would be the oxime of a tetracyclic ketone, specifically a derivative of 1,2,3,4-tetrahydrophenanthren-4-one. The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group anti-periplanar to the leaving group (water), resulting in the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam. masterorganicchemistry.com The choice of acid catalyst, which can range from strong protic acids like sulfuric acid to Lewis acids, is crucial for the reaction's success. wikipedia.org This rearrangement provides a powerful tool for ring expansion and the introduction of a nitrogen atom into a carbocyclic framework.

CatalystTemperatureTimeProductYield
Polyphosphoric acidHighVariesLactamHigh
Sulfuric AcidHighVariesLactamVaries
Eaton's ReagentVariesVariesLactamGood

This table presents common catalysts and general outcomes for the Beckmann Rearrangement leading to lactams.

Cyclization Strategies Involving Nitrenium Ions

Nitrenium ions, which are reactive intermediates containing a positively charged dicoordinate nitrogen atom, can be employed in cyclization reactions to form lactams. nih.gov These ions can be generated from various precursors, such as N-acylaminophthalimides, through treatment with hypervalent iodine compounds. nih.gov The generated nitrenium ion, being highly electrophilic, can then undergo an intramolecular electrophilic substitution reaction with a nearby aromatic ring, such as the naphthalene system in a suitable precursor. This cyclization leads to the formation of the dihydroquinolinone ring system. The reaction conditions, particularly the solvent, can influence the outcome of the reaction, with solvents like 2,2,2-trifluoroethanol (TFE) often promoting the desired cyclization. This method offers a pathway to form the C-N bond of the lactam under relatively mild conditions. Studies have shown the successful synthesis of various substituted lactams, including azetidinones, pyrrolidinones, and piperidinones, using this strategy. nih.gov

Modern Catalytic and Environmentally Benign Synthetic Routes

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches often utilize catalysis and alternative energy sources to reduce waste and improve reaction efficiency.

Microwave-Assisted Multicomponent Reactions for Benzo[f]quinolinone Construction

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.org When combined with multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single pot to form a complex product, it offers a highly efficient and atom-economical route to complex molecules. iipseries.org The synthesis of derivatives of this compound can be achieved through such a strategy. For instance, a one-pot three-component condensation of an aromatic aldehyde, 2-naphthylamine, and a C-H acid like Meldrum's acid, under microwave irradiation, can lead to the formation of the benzo[f]quinolinone scaffold. The use of microwave heating can dramatically reduce reaction times from hours to minutes and often results in higher yields and purer products compared to conventional heating methods. acs.org

A study on the synthesis of 3,4-dihydro-1-aryl-(1,3)oxazino(5,6-h)quinolin-3-one derivatives, a structurally related system, highlights the effectiveness of microwave assistance in a three-component reaction of 8-quinolinol, aromatic aldehydes, and urea. iipseries.org

EntryAromatic AldehydeConditionsTime (min)Yield (%)
1BenzaldehydeMicrowave, Acetic Acid485
24-NitrobenzaldehydeMicrowave, Acetic Acid590
34-HydroxybenzaldehydeMicrowave, Acetic Acid682

This table illustrates the efficiency of microwave-assisted multicomponent synthesis for a related quinolinone derivative.

Palladium-Catalyzed Tandem Ring-Opening Amination/Cyclization Approaches for Related Quinolactams

Palladium catalysis offers a powerful tool for the construction of complex nitrogen-containing heterocycles. A notable strategy for preparing substituted lactams, including structures related to quinolactams, involves a palladium-catalyzed stereoselective amination/cyclization cascade. This conceptually novel protocol utilizes vinyl γ-lactones, which are readily prepared from simple precursors. nih.gov

The process is initiated by the activation of the lactone substrate with a suitable palladium precursor and a phosphoramidite ligand, which facilitates a stereocontrolled ring-opening and allylic amination under ambient conditions. nih.gov The resulting (E)-configured ε-amino acid intermediate can then be cyclized in an efficient one-pot, two-step sequence using a dehydrating agent. nih.gov This chemo-, stereo-, and regio-selective transformation provides a streamlined route to a diverse array of modifiable and valuable caprolactam building blocks, demonstrating a potential pathway for analogous quinolactam systems. nih.gov

Dehydrogenative Electrochemical Syntheses of Dihydroquinolinone Systems

Electrochemical synthesis is emerging as a sustainable and efficient alternative to conventional methods, minimizing the need for chemical oxidants and reagents. uni-mainz.de A recently developed electrocatalytic method for synthesizing N-aryl-3,4-dihydroquinolin-2-ones employs a hypervalent iodine(III)-mediated dehydrogenative C-N bond formation. nih.gov This process uses only catalytic amounts of a redox mediator, operates with a low concentration of supporting electrolyte, and allows for the recycling of the solvent, highlighting its green chemistry credentials. nih.gov

The reaction is performed in an undivided cell using inexpensive and readily available electrode materials under a simple galvanostatic setup. nih.gov This approach has demonstrated broad functional group tolerance, with 23 examples synthesized in yields of up to 96%. nih.gov The scalability of the method has also been confirmed. nih.gov Another strategy involves the iron-complex-catalyzed intramolecular acceptorless dehydrogenative cyclization of amido-alcohols, which provides an alternative to well-established palladium-catalyzed coupling reactions for accessing quinolin-2(1H)-ones. rsc.org

EntryN-Aryl SubstituentYield (%)
1PhenylHigh
24-Methoxyphenyl96
34-ChlorophenylHigh
43-MethylphenylHigh
5NaphthylGood

Visible Light-Induced Photocatalyst-Free Aromatic Amidation Methods

Visible-light-mediated photoredox catalysis provides a powerful platform for forming C-N bonds under mild conditions. A straightforward strategy has been developed for constructing quinolinones via a direct oxidative C-H amidation. nih.govacs.org In these systems, amidyl radicals are generated through the homolysis of the N-H bond of simple amide precursors. nih.govacs.org This is often achieved via a single-electron transfer process under blue LED illumination, which then leads to an oxidative intramolecular C-H amidation. nih.govacs.org

While many of these reactions are promoted by a photocatalyst, the principle relies on the generation of radical intermediates under visible light. nih.govacs.org For instance, a metal- and additive-free photoredox cyclization of N-arylacrylamides can furnish dihydroquinolinones using an organic light-emitting molecule, 4CzIPN, as the photocatalyst. organic-chemistry.org Another efficient strategy employs a photocascade that combines triplet energy transfer for E/Z olefin isomerization with the subsequent photocatalytic generation of amidyl radicals to assemble quinolinone structures. acs.org

Targeted Synthesis of this compound

Construction of the this compound Skeleton from Precursors

The direct construction of the this compound skeleton can be achieved through various synthetic routes starting from specifically chosen precursors. One facile and efficient method involves a two-step process: the quaternization of a nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction. researchgate.net This approach allows for the synthesis of various dihydro-benzo[f]quinoline derivatives. researchgate.net

Classical methods for forming the fused quinoline ring system often start with 2-naphthylamine or its derivatives. These include the Skraup reaction, which uses anhydrous glycerol and an oxidizing agent like arsenic acid, and the Doebner-Von Miller reaction. researchgate.net Furthermore, specific functionalized benzo[f]quinolines, such as 3-chlorobenzo[f]quinoline-2-carbaldehyde, can serve as versatile precursors for creating a variety of derivatives through reactions with different nucleophiles. nih.gov

Annulation Strategies for Fused Benzo[f]quinolinone Systems

Annulation reactions are a cornerstone for the synthesis of polycyclic and fused heterocyclic systems. For benzo[f]quinolinone structures, [4+2] cycloaddition reactions, a type of Diels-Alder reaction, are particularly effective. researchgate.net This strategy can involve the reaction of a diene, such as 1-vinyl-6-methoxy-3,4-dihydronaphthalene, with a suitable dienophile to construct the core structure. researchgate.net

The versatility of annulation extends beyond [4+2] cycloadditions, with strategies including [3+2], [3+3], and [2+2] annulations being employed to access diverse fused heterocycles, often in a stereoselective manner. rsc.org These methods are valuable for building complex polycyclic architectures with specific stereochemical features, which is crucial for creating novel molecular frameworks. rsc.org

Syntheses from Specific Building Blocks (e.g., Aromatic Aldehydes, Amines, Meldrum's Acid, Indanones, Isatoic Anhydrides)

The synthesis of the dihydrobenzo[f]quinolinone core can be efficiently accomplished by assembling the ring system from various readily available building blocks.

From Aromatic Aldehydes and Amines: A powerful multicomponent reaction strategy involves the condensation of an aromatic amine, an aromatic aldehyde, and a 1,3-dicarbonyl compound. nih.gov This method proceeds through the initial formation of a Knoevenagel adduct between the aldehyde and the dicarbonyl compound, followed by a nucleophilic addition of the amine and a subsequent electrocyclic ring closure to form the dihydroquinoline system. nih.govacs.org The scope of this reaction is broad, with various substituted aromatic aldehydes being successfully employed. acs.org Generally, aldehydes with electron-withdrawing groups tend to give the best yields. nih.govacs.org

Table 2: Synthesis of Dihydroquinoline Derivatives from Aromatic Aldehydes acs.org

Aldehyde SubstituentYield (%)
4-Nitro80
4-Methyl Ester81
4-Fluoro74
4-Chloro68
3,4-Dimethyl52
3-Thiophene83

From Meldrum's Acid: A new and efficient method for preparing tetrahydroquinolin-2-one derivatives utilizes acyl Meldrum's acids. nih.gov This approach involves a two-step reaction that can be performed in a single procedure without isolating the intermediate. nih.govresearchsquare.com The process begins with the reaction between an enaminone and an acyl Meldrum's acid to form an enamide, which then undergoes an electrophilic cyclization, often mediated by polyphosphoric acid (PPA), to yield the final product. nih.govresearchsquare.com

From Indanones: Indanones, particularly benz[f]indan-1-one, can serve as advanced precursors for the benzo[f]quinolinone framework. beilstein-journals.org The synthesis of polysubstituted 1-indanones can be achieved through methods like the Nazarov cyclization of 1,4-enediones or aryl vinyl β-ketoesters. beilstein-journals.org These cyclic ketones can then be subjected to ring-expansion or rearrangement reactions to form the desired heterocyclic system.

From Isatoic Anhydrides: Isatoic anhydrides, which are readily prepared from inexpensive anthranilic acids, are valuable electrophiles for quinoline synthesis. beilstein-journals.org In a modified Coppola synthesis, the sodium enolate of a β-ketoester, such as ethyl acetoacetate, reacts with an isatoic anhydride. beilstein-journals.org This is followed by a dehydrative intramolecular cyclization to afford substituted 4-hydroxy-2-quinolinone derivatives. beilstein-journals.org This one-pot procedure avoids the use of hazardous reagents like sodium hydride, replacing it with sodium hydroxide. beilstein-journals.org

Regioselectivity in Benzo[f]quinolinone Synthesis and Functionalization

The inherent electronic properties of the this compound ring system, coupled with the influence of existing substituents and reaction conditions, dictate the outcome of synthetic transformations. Understanding and manipulating these factors are key to achieving regioselective functionalization.

Analysis of Regioselective Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic and heteroaromatic systems. The regioselectivity of such reactions on the benzo[f]quinolinone core is largely governed by the electronic distribution within the molecule. The presence of the electron-withdrawing carbonyl group and the nitrogen heteroatom significantly influences the reactivity of the aromatic rings toward nucleophilic attack.

In related heterocyclic systems, such as quinolones and quinazolines, the positions activated towards nucleophilic attack are often those ortho and para to electron-withdrawing groups. For instance, in the case of a trinitroquinolone derivative, nucleophilic attack, termed cine-substitution, has been observed to occur at the 4-position. This is attributed to the activation by the nitro groups, leading to the formation of an adduct intermediate which then rearranges to the final substituted product. nih.gov

Theoretical and experimental studies on 2,4-dichloroquinazolines have provided valuable insights into the factors governing regioselectivity. nih.govmdpi.com Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of the quinazoline ring possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack compared to the 2-position. mdpi.com This theoretical finding is consistent with experimental observations, where nucleophilic substitution preferentially occurs at the C4 position. nih.gov These principles can be extrapolated to the this compound system, suggesting that positions activated by the lactam functionality would be the primary sites for nucleophilic substitution.

The nature of the nucleophile also plays a crucial role in the outcome of the reaction. A wide array of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The reactivity and steric bulk of the nucleophile can influence the reaction rate and, in some cases, the regioselectivity.

Control of Substitution Patterns on the Benzo[f]quinolinone Core

The ability to control the substitution patterns on the benzo[f]quinolinone core is essential for the systematic exploration of its chemical space. This control can be achieved through several strategic approaches, including the use of directing groups and the manipulation of reaction conditions.

Directing Groups: The introduction of a directing group onto the benzo[f]quinolinone scaffold can effectively guide incoming substituents to a specific position. While specific examples for the this compound are not extensively documented in the provided context, the principles of directed metalation and directed C-H functionalization are well-established in organic synthesis. chemrxiv.org For instance, a strategically placed functional group can coordinate to a metal catalyst, bringing it in close proximity to a specific C-H bond and facilitating its activation and subsequent functionalization.

Influence of Pre-existing Substituents: The electronic nature of substituents already present on the aromatic rings of the benzo[f]quinolinone core significantly impacts the regioselectivity of subsequent reactions. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups, as discussed earlier, activate it for nucleophilic substitution. The interplay between the inherent reactivity of the heterocyclic system and the electronic effects of substituents allows for a degree of control over the position of functionalization.

Reaction Conditions: The choice of solvent, temperature, and catalyst can also influence the regioselectivity of substitution reactions. For example, in the synthesis of certain benzo[h]quinolines, the reaction pathway and product distribution were found to be dependent on the reaction conditions, allowing for the selective formation of different isomers. researchgate.netmdpi.comnih.gov

The following table summarizes the general principles influencing regioselectivity in nucleophilic aromatic substitution on heterocyclic cores, which are applicable to the this compound system.

FactorInfluence on RegioselectivityExample from Related Systems
Electronic Effects Electron-withdrawing groups activate ortho and para positions for nucleophilic attack.Nitro groups in a trinitroquinolone direct nucleophilic attack to the 4-position. nih.gov
LUMO Coefficients Higher LUMO coefficient at a specific carbon atom indicates greater susceptibility to nucleophilic attack.The C4 position in 2,4-dichloroquinazoline has a higher LUMO coefficient than the C2 position, leading to preferential substitution at C4. mdpi.com
Directing Groups Functional groups that can coordinate with a catalyst can direct substitution to a specific position.Amide groups can act as directing groups in C-H functionalization reactions. chemrxiv.org
Reaction Conditions Solvent, temperature, and catalyst can alter the reaction pathway and favor the formation of a specific regioisomer.The synthesis of benzo[h]quinoline derivatives can be controlled to yield different isomers by modifying reaction conditions. researchgate.netmdpi.comnih.gov

Reaction Chemistry and Chemical Transformations of 3,4 Dihydrobenzo F Quinolin 1 2h One Systems

Cyclization Reactions in the Formation and Derivatization of Benzo[f]quinolinones

The construction of the benzo[f]quinolinone core is achieved through various cyclization strategies. These methods often involve forming the heterocyclic ring onto a pre-existing naphthalene structure. Domino reactions, also known as tandem or cascade reactions, are a highly effective strategy for synthesizing related heterocyclic systems like 2,3-dihydro-4(1H)-quinolinones and 3,4-dihydroisoquinolin-1(2H)-ones from simple starting materials. nih.govnih.gov Such approaches, which involve multiple bond-forming events in a single operation, are valuable for their efficiency and atom economy. nih.gov

Common strategies that can be adapted for the synthesis of the 3,4-dihydrobenzo[f]quinolin-1(2H)-one skeleton include:

Intramolecular Cyclization: Methods such as the Bischler-Napieralski synthesis, which involves the cyclodehydration of acyl derivatives of β-phenylethylamines, can be conceptually applied to naphthalene-based precursors to form the dihydroisoquinoline portion of the molecule. arsdcollege.ac.in Similarly, intramolecular electrophilic aromatic substitution reactions are a key method for preparing analogous tetrahydroisoquinolines. nih.gov

Photochemical Cyclization: The fully aromatic benzo[f]quinoline (B1222042) ring system can be prepared via the photolysis of 2-stilbazole derivatives, indicating that photochemical methods are a viable route for constructing the core carbon-nitrogen framework. acs.org

[3+2] Dipolar Cycloaddition: While typically used for derivatization rather than initial core formation, cycloaddition reactions are prominent in the chemistry of benzo[f]quinolines. For instance, benzo[f]quinolinium ylides, generated in situ from the corresponding quaternary salts, undergo [3+2] dipolar cycloaddition with various dipolarophiles to yield fused pyrrolo-benzo[f]quinoline structures. nih.govnih.gov This highlights the potential for using cyclization to build upon the existing benzo[f]quinolinone system.

Table 1: Selected Cyclization Strategies for Benzoquinoline and Related Systems
Reaction TypePrecursorsKey Reagents/ConditionsProduct TypeReference
Photochemical Cyclization2-Stilbazole derivativesPhotolysis (UV light)Benzo[f]quinolines acs.org
[3+2] Dipolar CycloadditionBenzo[f]quinolinium salts, dipolarophiles (e.g., DMAD)Alkaline medium or base (e.g., triethylamine)Pyrrolo-benzo[f]quinolines nih.govnih.gov
Doebner-Von Miller reaction2-Naphthylamine, α,β-unsaturated aldehyde/ketoneAcid catalystBenzo[f]quinolines researchgate.net
Skraup Synthesis2-Naphthylamine, glycerol, oxidizing agentSulfuric acidBenzo[f]quinolines researchgate.net

Nucleophilic and Electrophilic Reactivity of the Benzo[f]quinolinone Ring

The reactivity of the benzo[f]quinolinone ring is polarized. The fused benzene (B151609) ring retains its aromatic character and is susceptible to electrophilic attack, whereas the dihydropyridinone portion, containing an electron-deficient lactam, is the primary site for nucleophilic reactions. arsdcollege.ac.inimperial.ac.uk

Electrophilic Reactivity: Similar to the parent quinoline (B57606) molecule, electrophilic substitution on the benzo[f]quinoline scaffold is expected to occur on the benzene-type ring rather than the nitrogen-containing ring, which is deactivated by the electronegative nitrogen atom. arsdcollege.ac.incutm.ac.in In quinoline, electrophilic attack preferentially occurs at the C-5 and C-8 positions. arsdcollege.ac.incutm.ac.in By analogy, for the benzo[f]quinoline system, electrophilic substitution would be predicted to occur at the C-10 and C-7 positions.

Nucleophilic Reactivity: The presence of the carbonyl group in the lactam ring makes the C-1 position highly electrophilic and thus the primary target for nucleophilic attack. The pyridine ring in quinoline is electron-deficient and reacts with strong nucleophiles (like organolithium reagents or sodamide in the Chichibabin reaction) primarily at the C-2 position. arsdcollege.ac.in In the this compound system, this inherent susceptibility is channeled into the reactivity of the carbonyl group. Furthermore, quaternization of the nitrogen atom in the aromatic benzo[f]quinoline system creates a powerful electron-withdrawing effect, making the α- and γ-positions of the pyridine ring highly susceptible to nucleophilic attack. nih.gov While the lactam nitrogen in the dihydro system is not quaternized, the carbonyl group ensures this part of the molecule remains the center of reactivity for nucleophiles.

Table 2: General Reactivity of the Benzo[f]quinolinone System
Reaction TypeReagent TypePredicted Site of ReactionRationaleReference
Electrophilic SubstitutionElectrophiles (e.g., NO₂⁺, Br⁺)C-7 and C-10 positionsBenzene ring is more activated than the nitrogen-containing ring. arsdcollege.ac.incutm.ac.in
Nucleophilic AdditionNucleophiles (e.g., Grignard, organolithiums)C-1 (carbonyl carbon)The lactam carbonyl is the most electrophilic site. arsdcollege.ac.innih.gov
Nucleophilic SubstitutionStrong Nucleophiles (e.g., R-Li, NaNH₂)C-2 (on aromatic analog)Pyridine ring is electron-deficient. arsdcollege.ac.in

Hydrolysis and Hydrazinolysis of Substituted Benzo[f]quinolinone Derivatives

The lactam ring within the this compound structure is a cyclic amide and, as such, is susceptible to cleavage by hydrolysis and hydrazinolysis.

Hydrolysis: Lactams can be hydrolyzed under acidic or basic conditions to yield the corresponding ring-opened amino acids. The reactivity of the lactam ring towards hydrolysis is influenced by ring strain and the presence of activating groups. nih.govfrontiersin.org The β-lactam ring found in penicillin antibiotics, for example, is highly strained and readily hydrolyzed. sci-hub.boxkhanacademy.org The six-membered δ-lactam ring in the benzo[f]quinolinone system is significantly less strained and therefore expected to be more stable and require more forcing conditions (e.g., strong acid or base with heating) for hydrolysis to occur, compared to four-membered rings. nih.gov The mechanism involves nucleophilic attack by water or a hydroxide ion at the carbonyl carbon, leading to the cleavage of the amide bond. sci-hub.box

Hydrazinolysis: The reaction with hydrazine (N₂H₄) or its derivatives is a common transformation for amides and lactams. Hydrazinolysis of the benzo[f]quinolinone lactam would involve the nucleophilic attack of hydrazine on the C-1 carbonyl group. This can lead to a ring-opened hydrazide product. In some cases, this intermediate can undergo subsequent intramolecular cyclization to form new, expanded heterocyclic systems. For example, the reaction of related quinazolinone oxides with hydrazines can lead to the formation of benzodiazepines or quinazoline hydrazones, depending on the hydrazine used. nih.gov A notable reaction in a related system is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which upon heating, undergo an unexpected dimerization and oxidation to yield pyridazino[4,3-c:5,6-c′]diquinoline derivatives. mdpi.com This demonstrates that hydrazine-substituted quinolinones are reactive intermediates that can be used to construct complex polycyclic systems. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structural Determination

Conformational Analysis of the Dihydroquinoline Ring System

The dihydroquinoline portion of the molecule, specifically the saturated heterocyclic ring, is expected to adopt a non-planar conformation to minimize steric strain. Theoretical conformational analysis, supported by experimental techniques such as NMR spectroscopy, would be necessary to determine the preferred conformation (e.g., half-chair, boat). However, specific studies detailing the conformational analysis of the dihydroquinoline ring system in 3,4-dihydrobenzo[f]quinolin-1(2H)-one are not documented in the available literature.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Structures

Understanding the intermolecular interactions, particularly hydrogen bonding, is crucial for predicting the packing of molecules in a crystal lattice and for understanding the physical properties of the compound. Given the presence of a carbonyl group (C=O) and a secondary amine (N-H) in the structure of this compound, the formation of hydrogen bonds would be anticipated. However, without a determined crystal structure, the nature and network of these potential intermolecular interactions remain speculative.

Computational Chemistry and Theoretical Investigations of 3,4 Dihydrobenzo F Quinolin 1 2h One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. scirp.org It is particularly effective for determining molecular properties, offering a balance between accuracy and computational cost. nih.gov DFT methods are employed to calculate optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies. scirp.orgscirp.org

The initial step in computational analysis involves geometry optimization, where the most stable three-dimensional arrangement of the atoms in the 3,4-dihydrobenzo[f]quinolin-1(2H)-one molecule is determined. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy, known as the ground state. scirp.org DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), are performed to achieve this. scirp.orgscirp.org

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. These parameters define the molecule's stable conformation. Energetic characterization provides thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy of the optimized structure, which are essential for understanding its stability and reactivity.

Table 1: Representative Optimized Geometric Parameters for a Quinoline (B57606) Core Structure Note: This table presents typical parameter ranges for quinoline-type structures based on DFT calculations, as specific experimental data for the title compound is not available.

ParameterTypical Value RangeSignificance
C-C Bond Length (Aromatic)1.38 - 1.42 ÅIndicates aromatic character of the fused rings.
C-N Bond Length (Heterocycle)1.33 - 1.38 ÅReflects the partial double-bond character within the quinoline ring.
C=O Bond Length~1.22 ÅCharacteristic of a carbonyl group.
C-C-C Bond Angle (Aromatic)118° - 121°Defines the planarity and geometry of the benzene (B151609) and pyridine rings.
Dihedral AnglesVariableDetermine the overall 3D shape and planarity of the molecule.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. scirp.orgnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This charge transfer interaction is often responsible for the bioactivity of a molecule. scirp.org For quinoline itself, the calculated HOMO-LUMO gap is approximately -4.83 eV. scirp.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters Note: The values are illustrative for a heterocyclic system and calculated using DFT methods.

ParameterSymbolTypical Calculated Value (eV)Interpretation
Highest Occupied Molecular Orbital EnergyEHOMO-6.646Energy of the outermost electron; relates to electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.816Energy of the first available empty orbital; relates to electron-accepting ability.
HOMO-LUMO Energy GapΔE4.830Indicates chemical reactivity and kinetic stability. scirp.org

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govsapub.org The MESP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions with a negative electrostatic potential (often colored red or orange) are electron-rich and are susceptible to electrophilic attack. researchgate.net These areas are usually associated with electronegative atoms like oxygen or nitrogen due to their lone pairs of electrons. researchgate.net Conversely, regions with a positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net Neutral regions are typically colored green. For this compound, the MESP would likely show a significant negative potential around the carbonyl oxygen (C=O) and the nitrogen atom, identifying them as key sites for intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org Based on the HOMO and LUMO energy values obtained from DFT calculations, several chemical reactivity descriptors can be calculated. These descriptors quantify aspects of a molecule's reactivity.

Key global reactivity descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is approximated as half the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO) / 2). A larger gap corresponds to a "harder," less reactive molecule. scirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / 2η.

These descriptors are instrumental in predicting how this compound would behave in chemical reactions, providing a theoretical foundation for its synthetic modification and application.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are essential in drug design for predicting the activity of new compounds.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of how the three-dimensional properties of a molecule influence its activity. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. mdpi.com

CoMFA (Comparative Molecular Field Analysis): This method correlates the biological activity of molecules with their steric (shape) and electrostatic fields. mdpi.com The molecules in a dataset are aligned, and the fields are calculated at various points on a 3D grid surrounding them.

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This provides a more comprehensive picture of the molecular properties influencing activity.

For a series of this compound derivatives, a 3D-QSAR study would involve aligning the structures and calculating these fields. The resulting models are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease biological activity. For instance, a map might show that adding a bulky group in one region (favorable steric field) or an electronegative group in another (favorable electrostatic field) could enhance potency. The predictive power of these models is validated using statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). mdpi.com

Table 3: Statistical Parameters for Evaluating 3D-QSAR Models Note: This table shows typical validation parameters for robust CoMFA and CoMSIA models based on literature for related compounds. mdpi.com

ParameterSymbolAcceptable ValueDescription
Cross-Validated Correlation Coefficient> 0.5Indicates good internal model stability and predictive ability. mdpi.com
Non-Cross-Validated Correlation Coefficient> 0.6Measures the correlation between observed and predicted activities for the training set.
Predictive Correlation Coefficientpred> 0.6Measures the predictive power of the model on an external test set of compounds. mdpi.com
Standard Error of EstimateSEELow valueIndicates the precision of the predictions.

Theoretical Studies on Reaction Mechanisms and Pathways for Benzo[f]quinolinone Formation

The synthesis of the benzo[f]quinoline (B1222042) framework can be achieved through various established methods, such as the Skraup and Doebner-von Miller reactions. researchgate.net While specific theoretical studies on the formation of this compound are not extensively documented, the principles of related quinolone and benzoquinoline syntheses can provide a basis for mechanistic understanding. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricacies of these reaction pathways.

DFT calculations can be employed to model the transition states and intermediates of key reaction steps, such as cyclization and condensation, which are fundamental to the formation of the quinolinone ring system. For instance, in reactions analogous to the Conrad-Limpach-Knorr synthesis of quinolones, theoretical studies can map out the energy profiles of intramolecular cyclization versus competing reaction pathways, thus predicting the most favorable reaction conditions. preprints.org

Key parameters that can be investigated using computational chemistry for the formation of benzo[f]quinolinones include:

Activation Energies: Calculating the energy barriers for each step in a proposed reaction mechanism to identify the rate-determining step.

Solvent Effects: Modeling the reaction in different solvent environments to understand their influence on reaction rates and selectivity.

Catalyst Involvement: Investigating the role of acid or base catalysts in facilitating key proton transfer or cyclization steps.

The insights gained from such theoretical studies are invaluable for optimizing existing synthetic protocols and designing novel, more efficient routes to this compound and its derivatives.

In Silico Modeling for Intermolecular Interactions and Binding Modes (focused on chemical or mechanistic relevance, not biological activity)

In silico modeling provides a powerful lens through which to examine the non-covalent interactions that govern the behavior of this compound at a molecular level. researchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations, while often used in drug discovery, are also fundamental in understanding the chemical recognition and binding phenomena relevant to mechanistic chemistry. nih.govacs.orgacs.org

These computational methods can be used to predict how this compound might interact with other molecules, such as catalysts, reagents, or host molecules in supramolecular chemistry. The primary types of intermolecular interactions that can be modeled include:

Hydrogen Bonding: The quinolinone moiety contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen), making it capable of forming strong, directional hydrogen bonds.

π-π Stacking: The aromatic rings of the benzo[f]quinoline system can engage in π-π stacking interactions with other aromatic systems.

Electrostatic Interactions: The charge distribution within the molecule, which can be calculated using methods like DFT, governs its electrostatic interactions with other polar molecules. researchgate.net

The following interactive table summarizes the computational methods and the types of intermolecular interactions that can be studied for this compound, based on studies of related quinoline and benzoquinoline derivatives. nih.govnih.gov

Computational MethodStudied InteractionsPotential Chemical Relevance
Density Functional Theory (DFT) Hydrogen bonding, electrostatic potential, orbital energies (HOMO/LUMO). researchgate.netresearchgate.netresearchgate.netUnderstanding reactivity, sites of electrophilic/nucleophilic attack, and the intrinsic nature of intermolecular forces. mdpi.com
Molecular Docking Prediction of preferred binding orientations and conformations within a defined binding site.Modeling interactions with catalysts, solid supports, or other molecules in a complex chemical environment.
Molecular Dynamics (MD) Simulations Dynamic behavior of molecular complexes, stability of interactions over time, solvent effects. nih.govAssessing the stability of host-guest complexes, understanding the influence of solvent on molecular association.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular descriptors with chemical properties or reactivity. researchgate.netPredicting the chemical properties of new derivatives based on their structure.

These in silico tools allow for a detailed examination of the structural and electronic factors that drive intermolecular recognition, providing a theoretical framework for understanding and predicting the chemical behavior of this compound.

Q & A

Q. What are common synthetic routes for 3,4-dihydrobenzo[f]quinolin-1(2H)-one derivatives in academic research?

  • Methodological Answer : A widely used approach involves nucleophilic substitution and cyclization reactions. For example, chloroiodopropane can react with intermediates like 7 (prepared via NaH in DMF) to form chloropropyl derivatives, which are further functionalized with amines (e.g., dimethylamine or pyrrolidine) in acetonitrile under catalytic KI at 60°C . Alternatively, the Beckmann rearrangement of oxime intermediates derived from chroman-4-one scaffolds can yield the benzoxazepinone core under acidic conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For instance, 1H^1H NMR of (±)-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one (Compound 18) shows distinct signals at δ 8.13 (dd, J = 2.7, 9 Hz) for aromatic protons and δ 2.28 (s) for methyl groups . Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weights and fragmentation patterns, as seen in compound 51 (ESI-MS m/z 422.1) .

Q. What are the primary biological targets of this compound derivatives?

  • Methodological Answer : These compounds are explored as inhibitors of proteins like WDR5 and TNIK. For WDR5, substitutions on the benzoxazepinone core enhance binding to the WIN site, as confirmed by X-ray crystallography . TNIK inhibitors derived from this scaffold show anti-colorectal cancer activity via kinase domain interaction, validated by cellular assays and molecular docking .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing novel derivatives with improved yields?

  • Methodological Answer : Reaction parameters such as solvent polarity, temperature, and catalyst loading significantly impact yields. For example, using LiAlH4_4 in THF for reductions or chiral SFC chromatography for enantiomeric separation improves purity and stereochemical control . Automated flow chemistry (e.g., continuous flow reactors) enhances scalability and reproducibility for multi-step syntheses .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For instance, replacing fluorine with pyridyl groups in benzoxazepinone derivatives increased cellular potency by forming hydrogen bonds with Glu383/Met111, as shown in CYP11B2 inhibitors . Cross-validating assays (e.g., enzymatic vs. cellular) and leveraging X-ray co-crystallography (e.g., WDR5-inhibitor complexes) clarify mechanistic discrepancies .

Q. What computational strategies are effective for predicting the binding affinity of derivatives to therapeutic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes. For WDR5 inhibitors, docking scores correlated with experimental IC50_{50} values (e.g., 5j: IC50_{50} < 100 nM) when accounting for hydrophobic interactions and hydrogen bonding with Arg376 and Ser49 . Machine learning models trained on SAR data further prioritize candidate compounds .

Q. How do substituent patterns influence the physicochemical properties of this compound derivatives?

  • Methodological Answer : Substituents like methyl, nitro, or pyridyl groups alter logP, solubility, and metabolic stability. For example, 1-methyl derivatives exhibit increased lipophilicity (logP ~2.5) compared to hydroxylated analogs (logP ~1.8), impacting membrane permeability . Quantitative structure-property relationship (QSPR) models integrate these data to guide lead optimization .

Data Contradiction Analysis

Q. Why do some derivatives show divergent activity in enzymatic vs. cell-based assays?

  • Methodological Answer : Discrepancies often arise from off-target effects or cellular uptake limitations. For example, compound 51 (IC50_{50} = 15 nM in enzymatic assays) showed reduced efficacy in cells due to poor membrane penetration, resolved by adding polar groups (e.g., dimethylaminoethyl) to enhance solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.